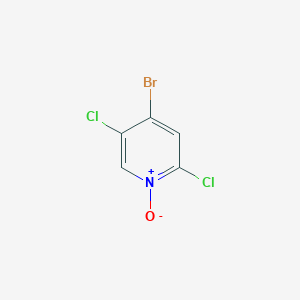

4-Bromo-2,5-dichloropyridine 1-oxide

Description

Historical Context and Discovery Timeline

The development of 4-Bromo-2,5-dichloropyridine 1-oxide emerges from the broader historical progression of pyridine N-oxide chemistry, which was first established by Jakob Meisenheimer in the early 20th century when he reported the synthesis of pyridine-N-oxide using peroxybenzoic acid as the oxidant. This foundational work established the conceptual framework for N-oxide formation that would later enable the development of more complex halogenated derivatives. The systematic exploration of halogenated pyridine N-oxides gained momentum throughout the latter half of the 20th century as researchers recognized their potential as synthetic intermediates and bioactive compounds.

The specific compound 4-Bromo-2,5-dichloropyridine 1-oxide, identified by Chemical Abstracts Service number 869886-84-0, represents a relatively recent addition to the chemical literature, reflecting advances in both synthetic methodology and analytical characterization techniques that have enabled the precise preparation and identification of such complex polyhalogenated structures. The alternative Chemical Abstracts Service designation 2090772-97-5 found in some databases indicates the evolving nature of chemical registry systems as they accommodate increasingly sophisticated molecular structures. The compound's emergence in the research literature coincides with growing interest in halogenated heterocycles as pharmaceutical building blocks and their unique electronic properties.

The timeline of halogenated pyridine N-oxide development reflects broader trends in medicinal chemistry, where researchers have systematically explored the effects of halogen substitution patterns on biological activity and pharmacological properties. Recent advances in halogenation methodology, particularly the development of highly regioselective halogenation reactions of pyridine N-oxides under mild conditions, have facilitated access to previously challenging targets like 4-Bromo-2,5-dichloropyridine 1-oxide. These synthetic improvements have enabled researchers to investigate the unique properties of compounds bearing multiple halogen substituents in specific positional arrangements.

Fundamental Chemical Characteristics

4-Bromo-2,5-dichloropyridine 1-oxide exhibits a molecular formula of C₅H₂BrCl₂NO with a molecular weight of 242.89 grams per mole, distinguishing it from its non-oxidized counterpart 4-Bromo-2,5-dichloropyridine, which has a molecular weight of 226.88 grams per mole. The additional oxygen atom from the N-oxide functional group contributes 16.01 atomic mass units to the overall molecular mass while fundamentally altering the compound's electronic structure and chemical behavior. The presence of three halogen atoms—one bromine atom at the 4-position and two chlorine atoms at the 2- and 5-positions—creates a highly electronegative environment around the pyridine ring system.

The compound appears as a white crystalline solid under standard conditions, indicating a well-ordered molecular packing arrangement in the solid state. This physical appearance suggests strong intermolecular interactions, likely involving halogen bonding between the multiple halogen substituents and potential hydrogen bonding or dipolar interactions involving the N-oxide functionality. The crystalline nature of the compound facilitates its handling and purification, making it suitable for both research applications and potential industrial processes.

The electronic structure of 4-Bromo-2,5-dichloropyridine 1-oxide is characterized by the electron-withdrawing effects of both the halogen substituents and the N-oxide group, which significantly alter the electron density distribution within the aromatic ring system. The N-oxide functionality introduces a formal positive charge on the nitrogen atom, balanced by the negative charge on the oxygen atom, creating a dipolar structure that influences both chemical reactivity and intermolecular interactions. This electronic modification renders the compound substantially less basic than its parent pyridine derivative, with pyridine N-oxide itself being five orders of magnitude less basic than pyridine.

Position in Halogenated Pyridine N-Oxide Chemistry

4-Bromo-2,5-dichloropyridine 1-oxide occupies a distinctive position within the broader landscape of halogenated pyridine N-oxide compounds, representing an example of mixed halogenation where bromine and chlorine atoms are strategically positioned to create specific electronic and steric environments. The compound's structure exemplifies the principles of regioselective halogenation that have become increasingly important in contemporary organic synthesis, particularly in the development of pharmaceutical intermediates and bioactive molecules. The specific substitution pattern—with chlorine atoms at the 2- and 5-positions and bromine at the 4-position—creates an asymmetric electronic environment that influences both chemical reactivity and potential biological interactions.

The positioning of 4-Bromo-2,5-dichloropyridine 1-oxide within halogenated pyridine N-oxide chemistry reflects the evolution of synthetic strategies that prioritize precise control over substitution patterns. Recent research has demonstrated that highly regioselective halogenation of pyridine N-oxides can be achieved under mild conditions, providing practical access to various 2-halo-substituted pyridines and their N-oxide derivatives. This methodological advancement has enabled the preparation of compounds like 4-Bromo-2,5-dichloropyridine 1-oxide with high selectivity and efficiency, contributing to their availability for research applications.

The compound's biochemical properties position it as a significant research target for understanding enzyme interactions, particularly with cytochrome P450 enzymes that are involved in the metabolism of various pharmaceutical compounds. The halogenated structure allows the formation of stable enzyme complexes through multiple interaction modes, including halogen bonding, hydrophobic interactions, and potential coordination through the N-oxide oxygen atom. These interaction patterns make 4-Bromo-2,5-dichloropyridine 1-oxide valuable for studying structure-activity relationships in drug metabolism and for developing new pharmaceutical intermediates.

Within the broader context of pyridine N-oxide chemistry, 4-Bromo-2,5-dichloropyridine 1-oxide represents the successful integration of multiple synthetic strategies including N-oxidation, regioselective halogenation, and precise positional control of substituent placement. The compound serves as an example of how contemporary synthetic methodology can access previously challenging molecular targets, enabling the exploration of new chemical space in drug discovery and materials science applications. The presence of both bromine and chlorine substituents provides opportunities for further derivatization through selective cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecular structures.

Recent studies on halogen-bonded complexes involving pyridine N-oxides have demonstrated the importance of compounds like 4-Bromo-2,5-dichloropyridine 1-oxide in understanding non-covalent interactions in chemical and biological systems. The multiple halogen substituents provide numerous sites for halogen bonding interactions, while the N-oxide functionality serves as both a hydrogen bond acceptor and a potential ligand for metal coordination. These diverse interaction modes position the compound as a valuable tool for supramolecular chemistry research and the development of new materials with specific recognition properties.

Properties

IUPAC Name |

4-bromo-2,5-dichloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2NO/c6-3-1-5(8)9(10)2-4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCGLABZWSPLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C[N+](=C1Cl)[O-])Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-dichloropyridine 1-oxide typically involves halogenation reactions. For instance, 2-bromo-4-nitropyridine 1-oxide can be reacted with acetyl bromide to produce 2,4-dibromopyridine at 130°C and the corresponding N-oxide at 80°C . Another method involves the reaction of 4-nitropyridine with sulfuryl chloride at 110°C to yield 2,4-dichloropyridine .

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dichloropyridine 1-oxide undergoes various chemical reactions, including:

Substitution Reactions: The nitro group in pyridine derivatives can be readily displaced by halogens.

Oxidation and Reduction: The N-oxide group can participate in redox reactions, altering the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuryl chloride, acetyl bromide, and other halogenating agents. Reaction conditions typically involve elevated temperatures (80-130°C) to facilitate the halogenation process .

Major Products Formed

The major products formed from these reactions include various halogenated pyridine derivatives, such as 2,4-dibromopyridine and 2,4-dichloropyridine .

Scientific Research Applications

4-Bromo-2,5-dichloropyridine 1-oxide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dichloropyridine 1-oxide involves its interaction with molecular targets through its halogen and N-oxide groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox processes, which can modulate the activity of the compound in biological systems. The specific molecular pathways and targets are subject to ongoing research and may vary depending on the application.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 4-bromo-2,5-dichloropyridine 1-oxide with structurally related halogenated aromatic compounds:

| Compound Name | Molecular Formula | Molecular Weight | Substituent Positions | CAS RN | Purity (%) | Storage Conditions | Price (25g) |

|---|---|---|---|---|---|---|---|

| 4-Bromo-2,5-dichloropyridine 1-oxide | C₅H₂BrCl₂NO | 242.89 | Br (4), Cl (2,5), N-oxide (1) | Not provided | 95 | Likely 0–6°C | Not listed |

| 2-Bromo-3,5-dichloropyridine | C₅H₂BrCl₂N | 226.88 | Br (2), Cl (3,5) | 14482-51-0 | >97 | 0–6°C | JPY 12,500 |

| 4-Bromo-2,6-dichlorotoluene | C₇H₅BrCl₂ | 234.93 | Br (4), Cl (2,6), CH₃ (2) | Not provided | >97 | Not specified | Not listed |

Key Observations :

- Substituent Positioning: The N-oxide group in 4-bromo-2,5-dichloropyridine 1-oxide enhances its polarity and reactivity compared to non-oxidized analogs like 2-bromo-3,5-dichloropyridine. This makes it more suitable for nucleophilic aromatic substitution reactions .

- Purity and Applications : The target compound (95% purity) is slightly less pure than 2-bromo-3,5-dichloropyridine (>97%), which may limit its use in high-precision syntheses .

- Stability : Halogenated pyridines generally require low-temperature storage (0–6°C) to prevent degradation, whereas toluene derivatives like 4-bromo-2,6-dichlorotoluene lack explicit storage guidelines .

Functional and Reactivity Differences

- N-Oxide Influence : The N-oxide group in 4-bromo-2,5-dichloropyridine 1-oxide increases electron density at the pyridine ring, facilitating electrophilic attacks at the 3-position. This contrasts with 2-bromo-3,5-dichloropyridine, which lacks this activation .

- Halogen Effects : Bromine at the 4-position (meta to N-oxide) may sterically hinder reactions compared to bromine at the 2-position in 2-bromo-3,5-dichloropyridine, altering regioselectivity in cross-coupling reactions .

Cross-Class Comparisons

However, their applications diverge entirely—2C-B is a designer drug, whereas halogenated pyridines are intermediates in medicinal chemistry .

Biological Activity

4-Bromo-2,5-dichloropyridine 1-oxide (CAS No. 869886-84-0) is a halogenated pyridine derivative that has garnered attention for its significant biological activity, particularly in enzyme interactions and cellular processes. This article provides a comprehensive overview of its biochemical properties, molecular mechanisms, and potential applications in scientific research.

Enzyme Interactions

4-Bromo-2,5-dichloropyridine 1-oxide has been shown to interact with various enzymes, notably cytochrome P450. This interaction is crucial as cytochrome P450 enzymes are involved in the metabolism of numerous substrates. The compound's halogenated structure allows it to form stable complexes with these enzymes, potentially leading to inhibition or modification of their activities.

Cellular Effects

The compound influences several cellular processes. It modulates key signaling pathways, such as the MAPK/ERK pathway, affecting the phosphorylation status of proteins involved in gene expression and cellular responses to stimuli. Additionally, it interacts with metabolic enzymes, altering metabolite levels and overall metabolic flux.

Molecular Mechanism

Binding Interactions

At the molecular level, 4-Bromo-2,5-dichloropyridine 1-oxide binds to the active sites of enzymes, which can either inhibit or activate their catalytic functions. For instance, it has been reported to inhibit certain kinases by occupying their ATP-binding sites. Moreover, it can interact with transcription factors and regulatory proteins, influencing gene transcription.

Metabolic Pathways

The compound undergoes metabolism via cytochrome P450 enzymes, resulting in various metabolites that can further interact with other biomolecules. This metabolic process impacts its bioavailability and efficacy within biological systems.

Transport and Distribution

4-Bromo-2,5-dichloropyridine 1-oxide is transported within cells through specific transporters and binding proteins. Its distribution affects pharmacokinetics and pharmacodynamics, with potential active transport into the nucleus influencing gene expression through interactions with nuclear proteins.

Subcellular Localization

The localization of this compound within cellular organelles is vital for its biological activity. It may be targeted to organelles like the mitochondria or endoplasmic reticulum, where it can interact with organelle-specific proteins and enzymes. For example, mitochondrial localization may enhance its influence on cellular respiration and energy metabolism.

Scientific Research Applications

4-Bromo-2,5-dichloropyridine 1-oxide has diverse applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Intermediate in synthesizing complex organic compounds |

| Biology | Study of biological activities and interactions with biomolecules |

| Medicine | Precursor for developing pharmaceuticals and therapeutic agents |

| Industry | Production of agrochemicals, dyes, and other industrial chemicals |

Case Studies and Research Findings

Recent studies have highlighted the potential of 4-Bromo-2,5-dichloropyridine 1-oxide as a selective inhibitor in various biochemical pathways. For instance:

- Inhibition of Kinases : Research indicated that this compound effectively inhibits specific kinases involved in cancer cell proliferation.

- Neuroprotective Effects : Studies have suggested its role in neuroprotection by modulating nitric oxide synthase activity, which is crucial for neuronal health.

- Antimicrobial Properties : Preliminary data show that it exhibits antimicrobial activity against certain bacterial strains.

These findings underscore the compound's versatility and potential as a therapeutic agent across multiple disciplines.

Q & A

Basic: What are the recommended synthetic routes for 4-bromo-2,5-dichloropyridine 1-oxide, and how can reaction conditions be optimized?

Answer:

A common approach involves halogenation and oxidation of pyridine derivatives. For example, refluxing precursors like 2-amino-3,5-dichloropyridine with halogenating agents (e.g., bromine sources) in acidic aqueous media at elevated temperatures (~343 K) can yield halogenated intermediates, followed by oxidation to form the 1-oxide derivative . Optimization includes:

- Molar ratios : A 1:2 molar ratio of metal catalyst (e.g., SnCl₂) to precursor improves yield .

- Solvent choice : Hydrochloric acid-water mixtures aid in crystallization during slow solvent evaporation .

- Reaction time : Extended reflux durations (e.g., 1 hour) enhance completeness, while slow evaporation over weeks produces high-quality crystals for structural analysis .

Basic: What analytical techniques are critical for characterizing 4-bromo-2,5-dichloropyridine 1-oxide?

Answer:

Key methods include:

- X-ray crystallography : Resolves molecular geometry and confirms halogen positioning .

- Chromatography : GC or HPLC with >97.0% purity thresholds ensures minimal impurities, as seen in related bromochloropyridines .

- Spectroscopy :

Advanced: How can researchers address contradictions in spectroscopic or crystallographic data for this compound?

Answer:

Discrepancies often arise from:

- Polymorphism : Different crystal packing (e.g., solvent-dependent crystallization) may alter XRD patterns. Compare data with computational models (DFT) .

- Impurity interference : Use tandem techniques (e.g., GC-MS or LC-NMR) to isolate and identify byproducts .

- Oxidation state variability : Confirm the 1-oxide moiety via IR (N-O stretch ~1250–1350 cm⁻¹) or XPS .

Advanced: What experimental strategies are recommended for studying the compound’s reactivity in cross-coupling reactions?

Answer:

- Substrate design : The bromine and chlorine substituents enable Suzuki-Miyaura or Ullmann couplings. Prioritize anhydrous conditions to prevent hydrolysis .

- Catalyst screening : Test Pd(0)/Pd(II) complexes with ligands (e.g., SPhos) to enhance selectivity for bromine substitution over chlorine .

- Kinetic monitoring : Use in-situ NMR or UV-Vis to track reaction progress and identify intermediates .

Advanced: How can stability issues (e.g., decomposition or hygroscopicity) be mitigated during storage?

Answer:

- Temperature control : Store at 0–6°C to prevent thermal degradation, as recommended for analogous bromochloropyridines .

- Desiccants : Use vacuum-sealed containers with silica gel to minimize moisture uptake, which can hydrolyze the 1-oxide group .

- Light protection : Amber glassware reduces photolytic decomposition, critical for halogenated aromatics .

Basic: What purity assessment criteria are essential for this compound in synthetic workflows?

Answer:

- Chromatographic thresholds : ≥97.0% purity via GC/HPLC, with stringent impurity profiling .

- Elemental analysis : Match calculated vs. observed C/H/N/Br/Cl percentages (±0.3% tolerance) .

- Melting point consistency : Compare with literature values; deviations >2°C suggest impurities .

Advanced: What challenges arise in scaling up synthesis, and how can they be resolved?

Answer:

- Solvent volume management : Transition from batch reflux to flow chemistry reduces solvent waste and improves reproducibility .

- Crystallization control : Seeding with microcrystals prevents erratic nucleation during large-scale solvent evaporation .

- Safety protocols : Bromine and chlorine handling requires fume hoods and corrosion-resistant equipment .

Basic: How does the electronic structure of the 1-oxide group influence reactivity?

Answer:

The N-oxide moiety:

- Enhances electrophilicity : Polarizes the pyridine ring, activating positions 2 and 4 for nucleophilic substitution .

- Alters redox behavior : Increases susceptibility to reduction (e.g., with Zn/HCl) compared to non-oxidized analogs .

Advanced: What computational methods are suitable for predicting the compound’s behavior in novel reactions?

Answer:

- DFT calculations : Model transition states for halogen displacement reactions (software: Gaussian, ORCA) .

- Molecular docking : Predict interactions in biological studies (e.g., enzyme inhibition) using AutoDock Vina .

- Solvent effect simulations : COSMO-RS models assess solvation energies to optimize reaction media .

Basic: What are the key safety and handling considerations for this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.